6,7-Dimethoxyquinazolin-4-amine
Description
Significance of the Quinazoline (B50416) Core in Medicinal Chemistry Research
The quinazoline nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Quinazoline derivatives have been investigated for numerous therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. mdpi.comnih.govnih.gov The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis, coupled with the potential for functionalization at various positions (notably 2, 4, 6, and 7), allows medicinal chemists to fine-tune the biological and physicochemical properties of these molecules. researchgate.netmdpi.com This versatility has made the quinazoline scaffold a cornerstone in the development of targeted therapies. mdpi.comnih.gov
Overview of the 6,7-Dimethoxyquinazolin-4-amine Scaffold in Contemporary Drug Discovery
The this compound scaffold is a prominent structural motif in the design of targeted therapeutic agents, particularly in oncology and for cardiovascular conditions. The dimethoxy substitution pattern on the benzene (B151609) ring is a key feature in several potent enzyme inhibitors. For instance, this scaffold is the core of numerous inhibitors targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. mdpi.comresearchgate.net
Derivatives are designed to inhibit specific targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in tumor cell proliferation. researchgate.netrjeid.com The 4-amino group provides a critical attachment point for various side chains that can enhance binding affinity and selectivity for the target enzyme. mdpi.com
Beyond oncology, derivatives of this compound have been successfully developed as antihypertensive agents. These compounds often function as α1-adrenoceptor antagonists, leading to vasodilation and a reduction in blood pressure. nih.govacs.org The scaffold also serves as a common precursor for the large-scale synthesis of these established drugs. tandfonline.com Furthermore, research has identified derivatives with activity against glioblastoma and as inhibitors of other enzymes like the protein lysine (B10760008) methyltransferase G9a, highlighting the scaffold's broad therapeutic potential. nih.govnih.govnih.gov
Interactive Table: Research Findings on this compound Derivatives
| Derivative Name | Therapeutic Area | Target/Mechanism of Action | Key Research Finding |
|---|---|---|---|
| Alfuzosin | Antihypertensive | Selective α1-adrenoceptor antagonist | Showed high selectivity for peripheral α1-postjunctional adrenoceptors and was selected for clinical evaluation. nih.gov |
| WHI-P154 (4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline) | Anticancer | Cytotoxicity against glioblastoma cells | Exhibited significant cytotoxicity, causing apoptotic cell death in U373 and U87 human glioblastoma cell lines. nih.gov |
| BIX-01294 (2,4-diamino-6,7-dimethoxyquinazoline template) | Epigenetics/Anticancer | Selective inhibitor of protein lysine methyltransferase G9a | Discovered as a selective small molecule inhibitor of G9a, an enzyme over-expressed in cancer cells. nih.govnih.gov |
| Erlotinib (incorporates a 6,7-bis(2-methoxyethoxy)quinazoline-4-amine core) | Anticancer | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor | Structurally similar quinazoline derivatives were synthesized and explored as novel anti-cancer agents. rjeid.combenthamdirect.com |
| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Antihypertensive | α1-adrenoceptor antagonists | A series of propanediamine derivatives showed good antihypertensive activity in spontaneously hypertensive rats. nih.gov |
Historical Context and Evolution of Quinazoline Derivatives in Pharmaceutical Sciences
The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was reported in 1869. nih.govwisdomlib.org The first naturally occurring quinazoline alkaloid, vasicine (B45323) (also known as peganine), was isolated in 1888 from the plant Adhatoda vasica, which had been used for centuries in traditional Indian medicine. capes.gov.br Today, over 200 alkaloids containing the quinazoline or quinazolinone core have been identified from natural sources like plants, animals, and microorganisms. nih.govwikipedia.orgresearchgate.net
The discovery of the antimalarial activity of febrifugine, another quinazoline alkaloid, spurred significant interest in the synthesis and biological screening of a vast number of quinazoline derivatives. capes.gov.br In the mid-20th century, synthetic quinazolinone derivatives began to emerge as valuable therapeutic agents. The development of drugs like gefitinib (B1684475), approved in 2003, marked a major milestone, establishing the 4-anilinoquinazoline (B1210976) scaffold as a cornerstone for EGFR tyrosine kinase inhibitors in cancer therapy. wikipedia.org This evolution from natural products to rationally designed synthetic molecules showcases the enduring importance of the quinazoline scaffold in the pharmaceutical sciences. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPNHISKDKRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516751 | |
| Record name | 6,7-Dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21575-13-3 | |
| Record name | 6,7-Dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Structure Modifications of 6,7 Dimethoxyquinazolin 4 Amine Derivatives
Established Synthetic Pathways for 6,7-Dimethoxyquinazolin-4-amine Nucleus
The synthesis of the 6,7-dimethoxyquinazoline (B1622564) core is a well-documented process, with several established pathways starting from readily available precursors. A common and versatile starting material is 2-amino-4,5-dimethoxybenzoic acid. One straightforward method involves the reaction of this acid with formamidine (B1211174) acetate (B1210297) to yield the corresponding 4-aminoquinazoline derivative. umich.edu
Another widely used approach begins with 6,7-dimethoxy-3,4-dihydroquinazolin-4-one. This intermediate can be prepared by heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide. nih.gov The resulting quinazolinone is then chlorinated, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce 4-chloro-6,7-dimethoxyquinazoline (B18312). nih.govderpharmachemica.com This chlorinated intermediate is highly reactive and serves as a key building block for introducing the 4-amino group via nucleophilic substitution with ammonia (B1221849) or other amines.
A multistep pathway starting from o-dimethoxybenzene (veratrole) has also been reported. google.com This process involves a sequence of reactions:
Nitration: Veratrole is nitrated to form 3,4-dimethoxy nitrobenzene.
Reduction: The nitro group is reduced to an amine, yielding 3,4-dimethoxyaniline.
Carbamidation: The aniline (B41778) derivative reacts with triphosgene (B27547) and cyanamide (B42294) to produce 3,4-dimethoxy phenyl cyano carbamide.
Cyclohydrolysis: The molecule undergoes cyclization and hydrolysis using phosphorus pentachloride and phosphorus oxychloride to form 2-chloro-4-amino-6,7-dimethoxyquinazoline. google.com
Furthermore, the synthesis can proceed through 6,7-dimethoxyquinazolin-2,4-dione. This dione (B5365651) is treated with a chlorinating agent like phosphorus oxychloride in the presence of N,N-dimethylaniline to yield 2,4-dichloro-6,7-dimethoxyquinazoline (B120542). derpharmachemica.comresearchgate.net This dichloro-intermediate is particularly useful for sequential and regioselective substitutions at the C4 and C2 positions.
Strategies for Diversification and Derivatization at Key Positions
The this compound scaffold offers multiple positions for chemical modification, allowing for the creation of large libraries of derivatives. The most commonly targeted sites for diversification are the amino group at the 4-position, the 2-position of the quinazoline (B50416) ring, and the aromatic ring itself.
N-Substitution at the 4-Position and Anilinoquinazoline Derivatives
The amino group at the C4 position is a primary site for derivatization. A major class of derivatives is the 4-anilinoquinazolines, which are typically synthesized through the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 4-chloro-6,7-dimethoxyquinazoline intermediate with a substituted or unsubstituted aniline. derpharmachemica.commdpi.com The reaction is highly regioselective, with the amine preferentially attacking the more electrophilic C4 position over the C2 position in precursors like 2,4-dichloro-6,7-dimethoxyquinazoline. mdpi.com
The synthesis is generally carried out by refluxing the 4-chloroquinazoline (B184009) intermediate with the desired aniline in a solvent such as isopropanol. derpharmachemica.comresearchgate.net In some cases, a base like N,N-diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct. mdpi.com This strategy has been used to synthesize a wide array of derivatives with diverse substituents on the aniline ring.
Table 1: Examples of Synthesized 4-Anilino-6,7-dimethoxyquinazoline Derivatives
| Compound Name | Aniline Reactant | Yield (%) | Reference |
|---|---|---|---|
| N1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine | 4-(N,N-dimethylamino)-aniline | 65% | mdpi.com |
| 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol | 4-Aminophenol | 60% | mdpi.com |
| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | N-(4-chlorophenyl)-1H-benzo[d]imidazol-6-amine | 58% | nih.gov |
| N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | N-(4-bromophenyl)-1H-benzo[d]imidazol-6-amine | 64% | nih.gov |
*Note: These examples are based on a 6,7-dimethoxyquinoline (B1600373) core, illustrating a similar synthetic strategy.
Modifications at the 2-Position and Diaminoquinazoline Derivatives
The C2 position of the quinazoline ring is another key site for introducing chemical diversity. The synthesis of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives is of significant interest. One common route starts with the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate. By carefully controlling reaction conditions, a sequential substitution can be achieved. First, an amine is introduced at the C4 position, followed by substitution of the remaining chlorine at the C2 position with a second amine.
A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines has been synthesized using this approach. nih.govacs.org This involves reacting the 2-chloro-4-amino intermediate with an appropriate diamine, followed by acylation. For instance, the synthesis of Alfuzosin involves reacting a 2-chloro-4-amino-6,7-dimethoxyquinazoline with a suitable amino-propyl chain, which is subsequently acylated. nih.gov
Another strategy for creating 2,4-diaminoquinazoline derivatives involves the cyclocondensation of appropriately substituted aminobenzonitriles with guanidine (B92328) carbonate. umich.edu This method builds the heterocyclic ring system with the desired amino groups already in place.
Ring Substitutions and Fused Systems
While substitutions at the C2 and C4 positions are most common, modifications to the benzene (B151609) portion of the quinazoline ring or the creation of fused ring systems offer further avenues for diversification. The starting 6,7-dimethoxy substitution pattern is itself a key feature, but other substitutions can be envisioned. For example, derivatives with different alkoxy groups at positions 6 and 7 have been synthesized to explore structure-activity relationships, often starting from correspondingly substituted anthranilic acids. nih.gov
The creation of fused systems, where another ring is annulated to the quinazoline core, represents a more complex modification. While the literature on complex fused systems built directly onto the this compound scaffold is limited, the principles of heterocyclic synthesis allow for such possibilities. libretexts.orgyoutube.com For example, reactions can be designed to build a third ring across the C5-C6 or other adjacent positions, although this is a less explored area for this specific compound.
Advanced Synthetic Approaches and Yield Optimization Techniques
Optimizing the synthesis of this compound and its derivatives is crucial for both laboratory-scale research and potential large-scale production. Researchers have focused on improving reaction yields, reducing reaction times, and employing more environmentally friendly methods.
One advanced approach is the use of microwave-assisted synthesis. This technique can significantly accelerate reactions that are often time-consuming under conventional heating, such as the formation of the quinazolinone ring from anthranilic acid and its subsequent conversion. nih.gov
The choice of catalyst and reaction conditions plays a critical role in yield optimization. For the chlorination step of 6,7-dimethoxyquinazolin-4-one, using phosphoryl chloride with N,N-diethylaniline has been reported to give more reliable and higher yields (70-86%) compared to thionyl chloride and DMF. nih.gov
Furthermore, patents have described optimized industrial processes that focus on high yields and cost-effectiveness. One such process starts from o-dimethoxybenzene and utilizes solvent catalysis hydrogenation, which avoids traditional iron powder reduction methods and their associated waste disposal issues, thus representing a cleaner production route. google.com
Radiosynthetic Labeling and Tracer Development for Research Applications
The development of radiolabeled versions of this compound derivatives is essential for their use as tracers in preclinical and clinical imaging studies, such as Positron Emission Tomography (PET). These tracers allow for the non-invasive study of the distribution and target engagement of these molecules in vivo.
The radiosynthesis of quinazoline-based tracers has been successfully demonstrated. For example, a radioiodinated quinazoline derivative, [¹²⁵I]PYK, was synthesized for research purposes. The method involved an electrophilic radioiodination of a tributylstannyl precursor of the molecule. derpharmachemica.com This approach could be adapted for labeling 6,7-dimethoxyquinazoline derivatives with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I).
For PET imaging, isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) are commonly used. The synthesis of ¹¹C-labeled tracers often involves the rapid methylation of a suitable precursor (e.g., a desmethyl or hydroxyl derivative) using [¹¹C]methyl iodide or [¹¹C]methyl triflate. While specific examples for this compound are not abundant, the techniques are well-established for related heterocyclic compounds and could be applied to label one of the methoxy (B1213986) groups or a suitable derivatizing chain. This would enable the in-vivo evaluation of drug-target interactions and pharmacokinetics, providing invaluable data for drug development.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6,7 Dimethoxyquinazolin 4 Amine Analogs
Impact of Substituent Variations on Biological Potency and Target Selectivity
The biological activity of 6,7-dimethoxyquinazolin-4-amine analogs is highly sensitive to the nature and position of substituents on the quinazoline (B50416) core and the 4-amino group. Research has demonstrated that modifications at positions 2 and 4, as well as on the aniline (B41778) ring of 4-anilinoquinazolines, can dramatically alter target affinity and selectivity.
Substitutions at the 2-position: A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated as potential α1-adrenoceptor antagonists for antihypertensive activity. nih.gov It was discovered that the length of the alkyl chain was a critical determinant of activity. Propanediamine derivatives exhibited significant antihypertensive effects, while the corresponding ethanediamine derivatives were inactive. nih.gov The most potent compound from this series, which would later be known as alfuzosin, featured a tetrahydro-2-furancarboxamide group. nih.gov Further studies on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives explored various piperazine (B1678402) and non-piperazine substituents at the 2-position, leading to compounds with high affinity for α1-adrenoceptors. sigmaaldrich.comacs.org
Substitutions at the 4-position: The 4-amino group is a key interaction point and a common site for modification. The introduction of an aniline group at this position (4-anilinoquinazolines) has been a particularly fruitful strategy for developing enzyme inhibitors. For instance, varying the substituents on the 4-arylaniline moiety has been shown to produce compounds with inhibitory activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK). researchgate.net Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives have been investigated as anticancer agents, with some compounds showing activity against various cancer cell lines. rjeid.com In the context of antiviral research, 4-anilino-6-aminoquinazoline derivatives were explored as potential inhibitors of MERS-CoV. nih.gov SAR studies revealed that a 4-trifluoromethyl substituent on the aniline ring slightly improved potency, and a 3-cyanobenzyl amine at the 6-position resulted in significantly higher activity. nih.gov
Substitutions at the 6 and 7-positions: The 6,7-dimethoxy groups are considered critically important for the activity of many quinazoline-based compounds, such as the antihypertensive agent prazosin (B1663645). lookchem.com However, some research has explored the impact of modifying these groups. For example, replacing the methoxy (B1213986) groups with a dioxalone ring, which forces the oxygen lone pairs to point in the opposite direction, was investigated in the development of G9a histone methyltransferase inhibitors. nih.gov In another study on MERS-CoV inhibitors, introducing a methoxy group at the 7-position of a 4-anilino-6-aminoquinazoline derivative led to a slight decrease in activity, while a hydroxyl group at the same position resulted in no inhibitory effect. nih.gov
Table 1: Impact of Substituent Variations on Biological Activity of this compound Analogs
| Scaffold Position | Substituent Variation | Target/Activity | Key Finding | Reference(s) |
|---|---|---|---|---|
| 2-position | N-[(acylamino)propyl] vs. N-[(acylamino)ethyl] | α1-adrenoceptor / Antihypertensive | Propanediamine derivatives were active, while ethanediamine derivatives were not. | nih.gov |
| 4-position (Anilino) | 4-Trifluoromethyl on aniline ring | MERS-CoV Inhibition | Slightly improved potency compared to other halide substitutions. | nih.gov |
| 4-position (Anilino) | Various substituted phenyl groups | EGFR-TK Inhibition | Substituents on the 4-arylaniline ring led to differential bioactivities. | researchgate.net |
| 6-position | 3-Cyanobenzyl amine | MERS-CoV Inhibition | Significantly higher activity compared to other benzyl (B1604629) amine analogs. | nih.gov |
| 7-position | Methoxy vs. Hydroxy | MERS-CoV Inhibition | Methoxy group slightly decreased activity; hydroxy group abolished it. | nih.gov |
| 6,7-positions | Dioxalone ring replacing dimethoxy groups | G9a Inhibition | Dioxalone ring substitution was explored to probe conformational requirements. | nih.gov |
Conformational Analysis and Ligand-Receptor Interaction Modeling
Understanding the three-dimensional arrangement of this compound analogs and their interactions with biological targets is crucial for rational drug design. Molecular docking and other modeling techniques have provided significant insights into the binding modes of these compounds.
Docking studies of 6,7-dimethoxyquinazoline (B1622564) derivatives with targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) have identified key amino acid residues responsible for binding. researchgate.net For example, interactions with residues such as Leu46, Asp54, Ser111, and Thr185 were found to be important in the binding pocket of quadruple mutant PfDHFR-TS. researchgate.net Similarly, in the design of EGFR inhibitors based on a '4-aminoquinazoline-6, 7-diol' core, molecular docking revealed that a hydrogen bond with residue Met-745 was consistently observed for active derivatives, similar to the known inhibitor Erlotinib. biorxiv.org
The co-crystal structure of UNC0224, a 6,7-dimethoxyquinazoline analog, with the histone methyltransferase G9a provides a detailed view of ligand-receptor interactions. nih.gov Key binding interactions include a strong electrostatic interaction between the protonated N-1 position of the quinazoline ring and the aspartate residue Asp1088 in the substrate pocket. nih.gov Theoretical and experimental studies have shown that ortho-dimethoxybenzenes, like the one in the 6,7-dimethoxyquinazoline core, tend to adopt a co-planar conformation, which is observed in the inhibitor-G9a crystal structures. nih.gov
The binding of ligands to G protein-coupled receptors (GPCRs), a common target for these analogs, often involves a conserved aspartic acid in transmembrane helix 3 (Asp3.32) that forms a salt bridge with the protonated amine of the ligand. nih.govmdpi.com This interaction is considered a crucial anchor point for many aminergic receptor ligands. mdpi.com
Stereochemical Considerations in Biological Activity and Efficacy
Stereochemistry can have a profound impact on the biological activity of chiral drugs, influencing their pharmacodynamics and pharmacokinetics. nih.gov In the realm of this compound derivatives, this is exemplified by the enantiomers of cyclazosin (B161197), a potent and competitive α1B-adrenoceptor antagonist. nih.gov
The two enantiomers of cyclazosin were synthesized and their binding profiles were assessed at various receptors. nih.gov The (+)-enantiomer displayed a remarkable 40- to 90-fold selectivity for the α1B-adrenoceptor subtype over the α1A and α1d subtypes. nih.gov Conversely, significant enantioselectivity was observed at the α1A and α1d-adrenoceptors, where the (-)-enantiomer was 11-14 times and 47 times more potent than the (+)-enantiomer, respectively. nih.gov This demonstrates that the spatial arrangement of the atoms is critical for achieving selective interactions with different receptor subtypes.
While the specific isomers of this compound itself are not the focus, the general principle holds that for chiral derivatives, one enantiomer is often significantly more potent or has a different pharmacological profile than the other. nih.gov This can be due to a better fit in the chiral binding pocket of the receptor, leading to more favorable interactions, or due to stereoselective metabolism or transport. nih.gov
Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling
Computational chemistry has become an indispensable tool for elucidating the SAR of this compound analogs and for creating predictive models to guide the design of new compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are frequently used to correlate the physicochemical properties of compounds with their biological activities. For 2,4-diamino-6,7-dimethoxyquinazoline derivatives targeting α1-adrenoceptors, theoretical QSAR models have been developed. sigmaaldrich.comacs.org These models successfully rationalized the binding affinity by identifying key features for receptor interaction, such as an electrostatic interaction between the protonated amine of the ligand and a nucleophilic site on the receptor, supplemented by polar, dispersive, and steric interactions. acs.org
3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR (3D-QSAR) and pharmacophore modeling provide a more detailed spatial understanding of ligand-receptor interactions. These methods were employed to explore 6,7-dimethoxyquinazoline derivatives as dual-acting α1- and AT1-receptor antagonists. rsc.org The resulting models helped to define the essential structural features (pharmacophore) required for activity at both receptors and were validated using known antagonists like prazosin. rsc.org
Molecular Docking and DFT Studies: Molecular docking is widely used to predict the binding mode and affinity of ligands to their target receptors. It has been applied to study 6,7-dimethoxyquinazoline derivatives as inhibitors of EGFR, VEGFR-2, and G9a. nih.govresearchgate.net In conjunction with docking, Density Functional Theory (DFT) analysis has been used to study the electronic properties and reactivity of novel quinazoline derivatives designed as anticancer agents. rjeid.com These in-silico studies often show good correlation with in-vitro experimental results, validating their predictive power. rjeid.com
Pharmacological Spectrum and Therapeutic Potential of 6,7 Dimethoxyquinazolin 4 Amine Derivatives
Oncology Research: Anticancer and Antineoplastic Activities
Derivatives of 6,7-dimethoxyquinazolin-4-amine have demonstrated notable anticancer and antineoplastic properties through various mechanisms of action. These compounds have been the subject of extensive research, revealing their ability to interfere with key pathways involved in cancer cell growth, survival, and resistance to treatment.
Inhibition of Tyrosine Kinases and Growth Factor Receptors (e.g., EGFR, JAK3, RET)
The 4-anilinoquinazoline (B1210976) framework, a key feature of many this compound derivatives, is a well-established pharmacophore for the inhibition of protein kinases by competing with ATP at its catalytic binding site. nih.gov Several clinically approved cancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this scaffold. nih.govnih.gov
Research has shown that novel 6,7-dimethoxyquinazoline (B1622564) derivatives can act as potent inhibitors of the epidermal growth factor receptor (EGFR), a key driver in many cancers, including non-small-cell lung cancer. universiteitleiden.nlmanchester.ac.uk For instance, a series of 6,7-dimorpholinoalkoxy quinazoline (B50416) derivatives were designed and found to exhibit potent inhibitory activity against both wild-type and mutant EGFR. researchgate.net One of the most active compounds, 8d , demonstrated IC₅₀ values of 7.0 nM and 9.3 nM against wild-type and T790M mutant EGFR tyrosine kinase, respectively. researchgate.net Molecular docking studies revealed that this compound could form multiple hydrogen bonds within the EGFR binding site, including the DFG motif. researchgate.net
Furthermore, the 6,7-dimethoxyquinoline (B1600373) scaffold, a close structural relative, has been utilized to develop potent inhibitors of the c-Met kinase, another important target in cancer therapy. semanticscholar.org While the quinazoline core is a versatile starting point for kinase inhibitors, direct and potent inhibitory activity of this compound derivatives specifically against Janus kinase 3 (JAK3) and Rearranged during Transfection (RET) kinase is less definitively established in the provided research, which tends to focus on other heterocyclic cores for these targets. nih.gov However, the broader class of 4-aminoquinazolines has been investigated for RET inhibition.
Table 1: EGFR Inhibitory Activity of Selected 6,7-Dimethoxyquinazoline Derivatives
| Compound | Target | IC₅₀ (nM) | Cell Line(s) | Reference |
|---|---|---|---|---|
| 8d | EGFR-TK (wt) | 7.0 | A431, A549, SW480 | researchgate.net |
| 8d | EGFR-TK (T790M) | 9.3 | NCI-H1975 | researchgate.net |
| WHI-P154 | EGF-R | Not specified | U373, U87 | nih.gov |
| EGF-P154 | EGF-R | 813 ± 139 | Glioblastoma cells | nih.gov |
Mechanisms of Apoptosis Induction and Cell Cycle Perturbation
A significant aspect of the anticancer activity of this compound derivatives is their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle in cancer cells.
One novel derivative, DW-8 , was found to induce cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. nih.gov This was accompanied by the activation of the intrinsic apoptotic pathway, as evidenced by the activation of caspase-9 and the executioner caspases-3 and 7, leading to nuclear fragmentation. nih.gov Another compound, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) , was also shown to cause apoptotic cell death in human glioblastoma cell lines at micromolar concentrations. nih.gov
Furthermore, a derivative of a related isoquinoline (B145761) scaffold, 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) , demonstrated the ability to cause G2/M phase cell cycle arrest and subsequent caspase-dependent apoptosis in cervical cancer cells. This mitotic arrest was linked to the activation of the cyclin-dependent kinase 1/cyclin B1 complex and the phosphorylation of histone H3.
Effects on Cancer Cell Proliferation and Survival in Various Cell Lines
Derivatives of this compound have demonstrated broad-spectrum antiproliferative activity against a variety of human tumor cell lines.
The compound DW-8 exhibited potent and selective anticancer efficacy against colorectal cancer cell lines HCT116, HT29, and SW620, with IC₅₀ values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. nih.gov In another study, a series of novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives were synthesized and screened against 60 human tumor cell lines, with several compounds showing significant activity.
The derivative WHI-P154 showed significant cytotoxicity against U373 and U87 human glioblastoma cell lines. nih.gov When conjugated with recombinant human epidermal growth factor (EGF) to create EGF-P154 , its antiglioblastoma activity was amplified over 200-fold and became more selective, killing glioblastoma cells at nanomolar concentrations. nih.gov Similarly, a series of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives displayed cytotoxic potencies ranging from 5.64 to 23.18 µM against HCT116 and HepG2 cells.
Table 2: Antiproliferative Activity of Selected 6,7-Dimethoxyquinazoline-4-amine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| DW-8 | HCT116 | Colorectal | 8.50 ± 2.53 | nih.gov |
| DW-8 | HT29 | Colorectal | 5.80 ± 0.92 | nih.gov |
| DW-8 | SW620 | Colorectal | 6.15 ± 0.37 | nih.gov |
| EGF-P154 | Glioblastoma cells | Glioblastoma | 0.813 ± 0.139 | nih.gov |
| Compound 18B | HCT116 | Colorectal | 5.64 ± 0.68 | |
| Compound 18B | HepG2 | Hepatocellular | Not specified |
Modulation of Multidrug Resistance Mechanisms in Malignant Cells
Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Derivatives of 6,7-dimethoxyquinazoline have emerged as potential agents to overcome MDR.
A novel P-gp inhibitor with a quinazoline scaffold, 12k , was developed and showed high potency in reversing doxorubicin (B1662922) resistance in K562/A02 cells, with an EC₅₀ of 57.9 nM. This compound was found to increase the intracellular accumulation of doxorubicin, block P-gp-mediated efflux, and inhibit P-gp ATPase activity without affecting P-gp expression levels. The design of such inhibitors often involves hybridizing the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline fragment, present in third-generation P-gp inhibitors like tariquidar, with a quinazoline moiety.
Neuropharmacology: Focus on Neurodegenerative Diseases and Central Nervous System Disorders
Beyond oncology, this compound derivatives have shown promise in the realm of neuropharmacology, particularly in the context of neurodegenerative diseases such as Alzheimer's.
Alzheimer's Disease: Acetylcholinesterase and Amyloid-β Aggregation Modulation
Alzheimer's disease is characterized by cholinergic deficits and the aggregation of amyloid-β (Aβ) peptides into senile plaques. Targeting these pathological features is a key strategy in the development of new treatments.
Derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been found to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. semanticscholar.org In one study, these derivatives displayed in vitro AChE inhibitory activity with IC₅₀ values ranging from 1.8 to 4.2 mg/ml, comparable to the reference drug donepezil. semanticscholar.org
In addition to their anticholinesterase activity, these compounds have demonstrated the ability to modulate the aggregation of Aβ peptides. semanticscholar.org The same study found that the 6,7-dimethoxyquinazoline-4(3H)-one derivatives could reduce the aggregation of Aβ particles by over 50%. semanticscholar.org Another compound, N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) , exhibited a high binding affinity for Aβ in molecular docking studies and was shown to have an inhibitory effect on AChE in vitro. Furthermore, a library of isomeric 2,4-diaminoquinazoline derivatives was evaluated for their anti-Aβ aggregation potential, with some compounds showing potent inhibition of both Aβ40 and Aβ42 aggregation.
Table 3: Neuroprotective Activities of 6,7-Dimethoxyquinazoline Derivatives
| Compound/Derivative Class | Activity | Finding | Reference |
|---|---|---|---|
| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | Acetylcholinesterase Inhibition | IC₅₀ values of 1.8-4.2 mg/ml | semanticscholar.org |
| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | Amyloid-β Aggregation Inhibition | Reduced aggregation by >50% | semanticscholar.org |
| TKM01 | Amyloid-β Binding | High binding affinity in silico | |
| TKM01 | Acetylcholinesterase Inhibition | Demonstrated inhibitory action in vitro | |
| 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) | Aβ40 Aggregation Inhibition | IC₅₀ = 80 nM | |
| 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine) | Aβ42 Aggregation Inhibition | IC₅₀ = 1.7 µM |
Cerebroprotective Effects in Ischemic Models
Derivatives of this compound have demonstrated significant promise in preclinical models of cerebral ischemia, a condition characterized by insufficient blood flow to the brain that results in cell death and neurological damage. These compounds are being investigated for their potential to protect brain tissue and improve functional outcomes following an ischemic event, such as a stroke.
A study focused on novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives incorporating neuroactive amino acids and dipeptides revealed their cerebroprotective properties. chimicatechnoacta.rudoaj.org In a rat model of cerebral ischemia induced by irreversible middle cerebral artery occlusion, specific derivatives, namely compounds 3i, 3j, and 3k, exhibited pronounced cerebrotropic activity. chimicatechnoacta.rudoaj.org The protective effect was measured by evaluating the area of brain necrosis. The efficacy of these compounds was found to be comparable to that of ethylmethylhydroxypyridine succinate, a known cerebroprotective agent. chimicatechnoacta.rudoaj.org
The underlying mechanisms for the neuroprotective effects of quinazoline derivatives are believed to be multifactorial. nih.govnih.gov They often involve the modulation of various signaling pathways implicated in neuronal cell death and inflammation, which are key pathological processes in ischemic stroke. nih.govexplorationpub.com For instance, some quinoline-derived nitrones have shown potent neuroprotective effects by trapping toxic reactive oxygen species, thereby reducing oxidative stress-induced neuronal death and infarct size in in-vivo models of cerebral ischemia. researchgate.net Furthermore, the inhibition of the NF-κB pathway is considered a key mechanism of neuroprotection for some related compounds. nih.gov
The quest for effective neuroprotective agents is a critical area of research, as they have the potential to extend the therapeutic window for interventions like thrombolysis and reduce the extent of brain injury and subsequent disability. explorationpub.comcapes.gov.br
Modulation of Cognitive Functions
In addition to their cerebroprotective effects, derivatives of this compound have been evaluated for their ability to modulate cognitive functions. Cognitive impairment is a common consequence of neurodegenerative diseases and ischemic events. chimicatechnoacta.runih.gov
In the same study that demonstrated cerebroprotective effects, the cognitive functions of rats were assessed using the Y-maze test. chimicatechnoacta.rudoaj.org The results indicated that the novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives had a positive impact on cognitive performance. chimicatechnoacta.rudoaj.org This suggests that these compounds may not only protect brain cells from ischemic damage but also enhance cognitive processes.
The potential for quinazoline derivatives to act as cognitive modulators is an active area of investigation. Their broad range of biological activities, including the ability to interact with various receptors and enzymes in the central nervous system, makes them attractive candidates for the development of new therapies for cognitive disorders. nih.govresearchgate.net For instance, certain quinazolin-4-one derivatives have been designed as negative allosteric modulators of the mGlu7 receptor, showing potential antipsychotic-like properties and the ability to reverse cognitive deficits in preclinical models. nih.gov
The development of multi-target drugs is considered a promising strategy for complex and multifactorial diseases like Alzheimer's disease, where cognitive decline is a primary symptom. nih.gov Quinazoline derivatives, with their diverse therapeutic potential, are well-positioned for the design of such multi-target agents. nih.govresearchgate.net
Immunomodulation and Anti-inflammatory Research
Mast Cell Inhibition and Anti-allergic Responses
Derivatives of this compound have been identified as potent inhibitors of mast cell activation, suggesting their therapeutic potential in the management of allergic and inflammatory conditions. Mast cells are key players in the allergic response, releasing a variety of inflammatory mediators upon activation. nih.govmdpi.com
One notable derivative, 4-(3'-Hydroxyphenyl)-amino-6,7-dimethoxyquinazoline, also known as WHI-P180, has been shown to be an active inhibitor of IgE-mediated mast cell responses both in vitro and in vivo. nih.gov In a murine model of passive cutaneous anaphylaxis, administration of WHI-P180 inhibited IgE/antigen-induced vascular hyperpermeability, a hallmark of the allergic reaction. nih.gov
The anti-allergic effects of some quinazoline derivatives are attributed to their ability to inhibit the release of mediators from mast cells. nih.gov For example, 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid demonstrated a strong inhibitory effect on dextran-induced edema in rats, suggesting an inhibition of mediator release. nih.gov
The development of mast cell stabilizers is a key strategy for preventing allergic reactions. nih.gov The discovery of quinazoline derivatives with mast cell-inhibiting properties opens up new avenues for the development of novel anti-allergic drugs.
General Anti-inflammatory Mechanisms
The anti-inflammatory properties of quinazoline derivatives are well-documented and extend beyond mast cell inhibition. nih.govmdpi.com These compounds have been shown to modulate various pathways involved in the inflammatory cascade.
A number of novel quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing potency greater than the standard drug indomethacin. nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators.
For instance, 6,7-dimethoxy-4-methylcoumarin, a related compound, was found to suppress the expression of pro-inflammatory mediators by inactivating the NF-κB and MAPK pathways in lipopolysaccharide (LPS)-induced macrophages. nih.govnih.govresearchgate.net It downregulated the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govresearchgate.net The inhibition of these key inflammatory molecules and signaling pathways underscores the potential of these compounds as broad-spectrum anti-inflammatory agents.
The search for new and effective anti-inflammatory drugs with favorable safety profiles is a continuous effort in medicinal chemistry. ijfmr.comtsijournals.com Quinazoline derivatives represent a versatile scaffold for the design and development of such agents. mdpi.commdpi.com
Anti-infective Studies: Antimicrobial and Antiviral Properties
Antibacterial Spectrum and Mechanisms
Quinazoline and its derivatives have emerged as a significant class of compounds with a broad spectrum of antibacterial activity. mdpi.comnih.gov The growing concern of antibiotic resistance has spurred the search for novel antibacterial agents, and quinazolines have shown considerable promise in this area. nih.gov
Numerous studies have reported the synthesis of novel quinazoline derivatives and their evaluation against various bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org For example, certain 4-substituted-6,7-dimethoxyquinazolines have been screened for their antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella. researchgate.net
The antibacterial activity of quinazoline derivatives can be influenced by the nature and position of substituents on the quinazoline core. nih.gov For instance, the introduction of a furfurylidene amino group at the 3-position of the quinazolin-4-(3H)-one scaffold has been shown to significantly enhance antibacterial activity. frontiersin.org In another study, a sulfamethazine (B1682506) derivative of 7-methoxyquinoline (B23528) exhibited potent activity against E. coli. mdpi.com
The proposed mechanisms of antibacterial action for quinazoline derivatives are varied. One suggested mechanism involves the inhibition of topoisomerase I (DNA gyrase), an essential enzyme for bacterial DNA replication. nih.gov This mode of action is similar to that of fluoroquinolone antibiotics. nih.gov Additionally, some 4(3H)-quinazolinones have been found to inhibit penicillin-binding proteins (PBPs) in methicillin-resistant Staphylococcus aureus (MRSA), including PBP1 and PBP2a. acs.org
The following table provides a summary of the antibacterial activity of selected quinazoline derivatives:
| Compound/Derivative | Bacterial Strain(s) | Activity/Mechanism |
| 4-Substituted-6,7-dimethoxyquinazolines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella | Screened for antimicrobial activity. researchgate.net |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Gram-positive and Gram-negative bacteria | Showed superior activity among synthesized compounds. frontiersin.org |
| Sulfamethazine derivative of 7-methoxyquinoline | E. coli | Potent activity observed. mdpi.com |
| 4(3H)-Quinazolinones | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of penicillin-binding proteins (PBP1 and PBP2a). acs.org |
The continued exploration of the structure-activity relationships of quinazoline derivatives is crucial for the development of new and more effective antibacterial agents to combat the threat of drug-resistant bacteria. nih.gov
Antimalarial Efficacy
The quinazoline scaffold, particularly the 6,7-dimethoxyquinazoline-2,4-diamine core, has been a subject of significant research in the quest for new antimalarial agents. malariaworld.orgcolab.ws These compounds have demonstrated notable activity against Plasmodium species, the parasites responsible for malaria.
Systematic structure-activity relationship (SAR) studies have been conducted on a large number of 6,7-dimethoxyquinazoline-2,4-diamine derivatives to optimize their antimalarial potency. malariaworld.orgcolab.ws This research has led to the identification of several promising lead compounds. One such derivative, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, has shown high antimalarial activity, marking it as a significant candidate for further development. malariaworld.orgcolab.ws
The antimalarial properties of alkoxy derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline have also been investigated, with some showing high activity against Plasmodium vinckei in mice. nih.gov In contrast, the 2- and 4-hydroxy derivatives of the same quinoline (B57606) series were found to be inactive. nih.gov
Table 1: Antimalarial Activity of Selected Quinazoline and Quinoline Derivatives
| Compound Name | Target/Organism | Activity |
|---|---|---|
| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine | Plasmodium species | High antimalarial activity. malariaworld.orgcolab.ws |
| Alkoxy derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline | Plasmodium vinckei | High activity in mice. nih.gov |
| 2- and 4-hydroxy derivatives of 6-(4-diethylamino-1-methylbutylamino)-5,8-dimethoxyquinoline | Plasmodium vinckei | Inactive. nih.gov |
Antiviral Activity against Specific Pathogens
Quinazolinone derivatives have been recognized for their potential antiviral activities. nih.gov While broad-spectrum antiviral efficacy is an area of ongoing research, specific derivatives have shown activity against certain plant viruses. For instance, a series of myricetin (B1677590) derivatives incorporating a quinazolinone moiety has been synthesized and evaluated for antiviral properties. nih.gov
In these studies, compound L11 demonstrated curative effects of 63.1% against the Tobacco Mosaic Virus (TMV) at a concentration of 500 μg/mL. nih.gov Furthermore, the same compound exhibited a significant protective activity of 68.7% against TMV at the same concentration. nih.gov
It is important to note that while some arylazoenamines, which can be considered substructures of certain aminoazocompounds, have shown in vitro activity against a range of RNA viruses, the antiviral spectrum of this compound derivatives is still under active investigation. nih.gov
Cardiovascular Pharmacology: Antihypertensive and Adrenoceptor Modulation
Alpha-1 Adrenoceptor Antagonism
Derivatives of 6,7-dimethoxyquinazoline are well-established as potent and selective antagonists of alpha-1 adrenoceptors. nih.govnih.govnih.gov This antagonistic activity is a key mechanism underlying their cardiovascular effects. The 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus shares structural similarities with norepinephrine, the endogenous agonist for adrenoceptors. nih.gov
A series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives displayed high binding affinity for alpha-1 adrenoceptors with negligible activity at alpha-2 sites. nih.gov This selectivity for the alpha-1 receptor is a characteristic feature of this class of compounds. nih.gov Similarly, 2,4-diamino-6,7-dimethoxyquinoline derivatives have also been shown to have high in vitro binding affinities for alpha-1 adrenoceptors, with at least a 10,000-fold selectivity over alpha-2 adrenoceptors. nih.gov
The antagonistic effect is competitive in nature, as demonstrated by the ability of these compounds to block the vasoconstrictor action of noradrenaline. nih.gov For example, 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline was found to be a highly potent competitive antagonist of the alpha-1 mediated vasoconstrictor action of noradrenaline in the rabbit pulmonary artery. nih.gov
Effects on Blood Pressure Regulation
The alpha-1 adrenoceptor antagonism of 6,7-dimethoxyquinazoline derivatives directly translates to their significant antihypertensive activity. nih.govnih.gov By blocking the alpha-1 adrenoceptors on vascular smooth muscle, these compounds inhibit norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure.
Several series of 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their ability to lower blood pressure in spontaneously hypertensive rats (SHR). nih.govnih.gov For instance, a number of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines, particularly propanediamine derivatives, demonstrated good antihypertensive activity when administered orally. nih.gov One of the most active derivatives in this series was alfuzosin, which showed high selectivity for peripheral alpha-1 postjunctional adrenoceptors. nih.gov
Another series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives also exhibited notable antihypertensive effects in SHR at oral doses. nih.gov Importantly, consecutive daily administration of some of these compounds did not lead to the development of tolerance, suggesting their potential for chronic management of hypertension. nih.gov
Table 2: Antihypertensive Activity of Selected 6,7-Dimethoxyquinazoline Derivatives
| Compound Series | Animal Model | Key Findings |
|---|---|---|
| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Spontaneously Hypertensive Rats (SHR) | Propanediamine derivatives showed good antihypertensive activity. Alfuzosin was identified as a highly selective alpha-1 antagonist. nih.gov |
| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Spontaneously Hypertensive Rats (SHR) and Renal Hypertensive Rats | Effective at oral doses; no tolerance developed after 5 days of consecutive administration. nih.gov |
| 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolines | Spontaneously Hypertensive Rats (SHR) | Several compounds displayed efficacy similar to prazosin (B1663645). nih.gov |
| 2,4-diamino-6,7-dimethoxyquinoline derivatives | Spontaneously Hypertensive Rats (SHR) | Proved to be effective antihypertensive agents with efficacy and duration of action at least equivalent to prazosin. nih.gov |
Other Pharmacological Activities
Histone Deacetylase (HDAC) and Histone Methyltransferase (G9a/EHMT2) Inhibition
Beyond their cardiovascular effects, derivatives of the 6,7-dimethoxyquinazoline scaffold have emerged as significant inhibitors of epigenetic modifying enzymes, specifically histone deacetylases (HDACs) and the histone methyltransferase G9a (also known as EHMT2). nih.govnih.govresearchgate.net G9a is a key enzyme that catalyzes the methylation of histone H3 on lysine (B10760008) 9 (H3K9), a modification associated with gene repression. nih.gov
The 6,7-dimethoxyquinazoline structure, as seen in the well-known G9a inhibitor BIX-01294, serves as a potent, substrate-competitive scaffold for G9a inhibition. nih.govresearchgate.net The dimethoxy groups on the benzenoid ring have been shown to be important for potent G9a activity. nih.gov Structure-activity relationship studies have led to the design of hybrid molecules that can dually inhibit both HDAC and G9a. nih.gov This was achieved by coupling the G9a-inhibiting quinazoline core with the hydroxamic acid moiety characteristic of HDAC inhibitors. nih.gov
Furthermore, exploration of the 2,4-diamino-6,7-dimethoxyquinazoline template led to the discovery of UNC0224, a potent and selective G9a inhibitor. researchgate.net An X-ray crystal structure of the G9a-UNC0224 complex has provided valuable insights for the structure-based design of novel inhibitors. researchgate.net
Poly(ADP-Ribose) Polymerase (PARP) and Bromodomain Containing Protein (BRD4) Inhibition
The quinazoline scaffold is a key structural motif in the development of inhibitors for various therapeutic targets, including Poly(ADP-Ribose) Polymerase (PARP) and Bromodomain-Containing Protein 4 (BRD4). These two proteins are critical in cancer biology, with PARP playing a key role in DNA damage repair and BRD4 acting as an epigenetic reader that regulates the transcription of oncogenes. The concept of inducing "synthetic lethality" by combining PARP and BRD4 inhibition has emerged as a promising strategy, particularly for cancers that are competent in homologous recombination. nih.govsigmaaldrich.com This approach aims to mimic the effects of BRCA gene mutations, expanding the utility of PARP inhibitors. nih.gov
While direct research on this compound derivatives as dual PARP/BRD4 inhibitors is limited in publicly available literature, extensive studies on structurally related quinazoline and quinazolinone derivatives highlight the potential of this chemical class. Researchers have successfully designed potent inhibitors by modifying the core quinazoline structure.
For instance, in the pursuit of PARP inhibitors to overcome resistance, a series of 4-hydroxyquinazoline (B93491) derivatives were developed. One such compound, designated B1, demonstrated a potent inhibitory effect on PARP1, with an IC50 value of 63.81 ± 2.12 nM. nih.gov This compound also showed significant anti-proliferative activity against primary PARP inhibitor-resistant cancer cell lines. nih.gov
In a different study focused on BRD4, a novel series of 4-phenylquinazoline (B11897094) derivatives were synthesized and evaluated. Through structure-based optimization, compound 28 (also referred to as C-34) emerged as a potent BRD4 inhibitor with an IC50 of 0.242 µmol/L. nih.gov The initial hit for this series, hit 5 , was identified through virtual screening and had a moderate IC50 of 18.122 μmol/L. nih.gov
Furthermore, the development of dual inhibitors targeting both BRD4 and another cancer-related protein, such as CDK6, has been explored. A compound designated BC13 was identified as a potent dual inhibitor of both CDK6 and BRD4, showing strong anti-tumor activity in a triple-negative breast cancer model. nih.gov
These findings underscore the versatility of the quinazoline scaffold in generating potent and selective inhibitors for key cancer targets like PARP and BRD4. Although the specific contribution of the 6,7-dimethoxy-4-amine substitution pattern has not been fully elucidated in this context, the promising results from related analogs suggest that derivatives of this compound represent a valuable starting point for the design of novel PARP, BRD4, or dual-target inhibitors.
Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against PARP1 and BRD4
Note: The following compounds are structurally related to the quinazoline class but are not direct derivatives of this compound. They are presented to illustrate the potential of the broader scaffold.
| Compound ID | Target | Structure Class | IC50 Value |
| B1 | PARP1 | 4-Hydroxyquinazoline | 63.81 ± 2.12 nM nih.gov |
| Hit 5 | BRD4 | 4-Phenylquinazoline | 18.122 µM nih.gov |
| 28 (C-34) | BRD4 | 4-Phenylquinazoline | 0.242 µM nih.gov |
CCR4 Antagonism
Derivatives of this compound have been identified as potent antagonists of the C-C chemokine receptor 4 (CCR4). CCR4 is a key receptor involved in the migration of Th2 lymphocytes and is implicated in allergic inflammatory diseases such as asthma and atopic dermatitis. Blocking this receptor is a validated therapeutic strategy for these conditions.
Through the screening of compound libraries, a series of 2,4-diaminoquinazolines carrying the 6,7-dimethoxy substitution pattern were discovered to be effective CCR4 antagonists. nih.gov Structure-activity relationship (SAR) studies led to the optimization of these initial hits.
One of the lead compounds, 2-(1,4'-bipiperidine-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine (14a) , demonstrated potent inhibition in a [³⁵S]GTPγS-binding assay with an IC50 of 18 nM. nih.gov This compound also effectively inhibited the chemotaxis of both human and mouse cells that express CCR4. nih.gov
In a subsequent effort to improve the metabolic stability of these compounds, researchers replaced the cycloheptylamine (B1194755) moiety at the 4-position of a related analog. nih.gov This led to the synthesis of N-(4-chlorophenyl)-6,7-dimethoxy-2-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazolin-4-amine (8c) . This modification successfully retained potent CCR4 antagonistic activity. nih.gov Compound 8c showed efficacy in both [³⁵S]GTPγS-binding inhibition and CCL22-induced chemotaxis assays and demonstrated anti-inflammatory effects in a mouse model of contact hypersensitivity. nih.gov
These studies confirm that the this compound scaffold is a viable foundation for developing potent and specific CCR4 antagonists with therapeutic potential for inflammatory disorders.
Table 2: CCR4 Antagonistic Activity of this compound Derivatives
| Compound ID | R² Substituent | R⁴ Substituent | Assay | IC50 Value |
| 14a | 1,4'-Bipiperidine-1'-yl | Cycloheptyl | [³⁵S]GTPγS-binding | 18 nM nih.gov |
| 8c | 4-Pyrrolidin-1-ylpiperidin-1-yl | 4-Chlorophenyl | [³⁵S]GTPγS-binding | Potent (Value not specified) nih.gov |
| 8c | 4-Pyrrolidin-1-ylpiperidin-1-yl | 4-Chlorophenyl | CCL22-induced chemotaxis | Potent (Value not specified) nih.gov |
Molecular and Cellular Mechanisms of Action of 6,7 Dimethoxyquinazolin 4 Amine Analogs
Target Identification and Validation: Enzyme and Receptor Binding Studies
The biological effects of 6,7-dimethoxyquinazolin-4-amine analogs are initiated by their interaction with specific molecular targets, primarily enzymes and receptors.
A significant body of research has identified the epidermal growth factor receptor (EGFR) tyrosine kinase as a primary target for many 4-anilinoquinazoline (B1210976) derivatives. nih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR and thereby blocking its signaling cascade, which is crucial for cancer cell growth and survival. nih.govresearchgate.net The 6,7-dimethoxy substitution pattern is a key feature for potent inhibitory activity. nih.gov For instance, the novel quinazoline (B50416) derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) has demonstrated significant cytotoxicity against human glioblastoma cell lines. nih.gov When conjugated with epidermal growth factor (EGF), its in vitro activity was greatly amplified and selectively targeted to EGF-receptor-positive cells. nih.gov
Beyond EGFR, other kinases have been identified as targets. Some quinazoline derivatives exhibit inhibitory activity against cyclin-dependent kinases (CDKs), B-Raf, phosphoinositide 3-kinase (PI3K), and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov Dual inhibitors, such as those targeting both EGFR and HER2, have also been developed from the quinazoline scaffold. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, a derivative of 4-anilinoquinazoline, TKM01, has been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β) and Acetylcholinesterase (AChE). nih.gov Molecular docking studies have further revealed a high binding affinity of TKM01 for amyloid-β (Aβ), a key pathological hallmark of Alzheimer's disease. nih.gov
Other identified targets include:
G9a histone lysine (B10760008) methyltransferase (HKMT): 6,7-Dimethoxyquinazoline (B1622564) analogs, such as BIX-01294, are potent, substrate-competitive inhibitors of G9a, an enzyme involved in epigenetic regulation. nih.gov
α1-adrenoceptors: 4-Amino-2-chloro-6,7-dimethoxyquinazoline and its derivatives are known to bind to α1-adrenoceptors, leading to their investigation as antihypertensive agents. nih.gov
Retinoblastoma Binding Protein 4 (RBBP4): Small molecule antagonists of RBBP4 have been developed from a 2-chloro-6,7-dimethoxyquinazoline (B184895) scaffold. biorxiv.org
Poly(ADP-ribose) polymerase-1 (PARP-1): This enzyme, involved in DNA repair, is another target for certain quinazoline derivatives. nih.gov
Tubulin: Some quinazoline compounds have been found to inhibit tubulin polymerization, a mechanism relevant to their anticancer effects. semanticscholar.org
The table below summarizes the key molecular targets of various this compound analogs.
| Compound/Analog Type | Target(s) | Therapeutic Area of Interest |
| 4-Anilinoquinazolines | EGFR Tyrosine Kinase, B-Raf, PI3K, VEGFR | Cancer |
| WHI-P154 | EGFR | Glioblastoma |
| TKM01 | GSK-3β, AChE, Amyloid-β | Alzheimer's Disease |
| BIX-01294 | G9a Histone Methyltransferase | Epigenetic Regulation |
| 4-Amino-2-chloro-6,7-dimethoxyquinazoline derivatives | α1-Adrenoceptors | Hypertension |
| 2-Chloro-6,7-dimethoxyquinazoline derivatives | Retinoblastoma Binding Protein 4 (RBBP4) | Cancer |
| General Quinazoline Derivatives | PARP-1, Tubulin | Cancer |
Downstream Signaling Pathway Analysis (e.g., STAT3, MAPK)
The binding of this compound analogs to their molecular targets triggers a cascade of downstream signaling events. Inhibition of receptor tyrosine kinases like EGFR directly impacts major signaling pathways crucial for cell proliferation, survival, and differentiation.
The MAPK (Mitogen-Activated Protein Kinase) pathway is a central signaling cascade affected by EGFR inhibition. By blocking EGFR, quinazoline derivatives prevent the activation of Ras, which in turn inhibits the Raf-MEK-ERK signaling cascade. This disruption of the MAPK pathway is a key mechanism behind the anti-proliferative effects of these compounds in cancer cells.
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another critical downstream target. EGFR activation can lead to the phosphorylation and activation of STAT3, which then translocates to the nucleus to regulate the expression of genes involved in cell survival and proliferation. Inhibition of EGFR by quinazoline analogs can therefore lead to the suppression of STAT3 signaling.
Furthermore, the binding of certain quinazoline derivatives to α-adrenoceptors activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C, influencing various physiological responses.
Gene Expression and Proteomic Profiling in Response to Compound Exposure
The modulation of signaling pathways by this compound analogs ultimately leads to changes in gene expression and the cellular proteome. While specific, comprehensive gene expression and proteomic profiling studies for "this compound" itself are not widely available in the public domain, the known mechanisms of its analogs allow for inferred effects.
For instance, inhibition of EGFR and its downstream pathways would be expected to alter the expression of genes regulated by transcription factors like those in the AP-1 and STAT families. This would include genes involved in cell cycle progression (e.g., cyclins), apoptosis (e.g., Bcl-2 family members), and angiogenesis (e.g., VEGF).
Proteomic analyses would likely reveal changes in the phosphorylation status of key signaling proteins within the EGFR, MAPK, and PI3K/Akt pathways. Furthermore, long-term exposure to these compounds could lead to broader changes in the proteome as the cell adapts to the inhibition of these critical signaling networks.
Intracellular Localization and Cellular Uptake Mechanisms
The efficacy of this compound analogs is dependent on their ability to enter cells and reach their intracellular targets. The primary mechanism of cellular uptake for many of these compounds is passive diffusion across the cell membrane, facilitated by their lipophilic character.
However, for targeted drug delivery, more specific uptake mechanisms can be employed. A notable example is the conjugation of the quinazoline derivative WHI-P154 to epidermal growth factor (EGF). nih.gov This conjugate, EGF-P154, is able to bind to the EGF receptor on the surface of glioblastoma cells and is subsequently internalized via receptor-mediated endocytosis. nih.gov This approach not only enhances the intracellular concentration of the drug in target cells but also increases its selectivity, reducing potential off-target effects. nih.gov
Once inside the cell, the specific intracellular localization of the compound depends on its target. For instance, analogs targeting EGFR will localize to the cell membrane and endosomal compartments, while those targeting nuclear enzymes like G9a or PARP-1 will need to traverse the cytoplasm and enter the nucleus.
Oxidative Stress Response and Antioxidant System Modulation
Recent studies have highlighted the role of some this compound analogs in modulating oxidative stress and antioxidant systems, particularly in the context of neurodegenerative diseases.
The derivative TKM01 has been shown to have antioxidant properties. nih.gov In a zebrafish model of Alzheimer's disease, TKM01 treatment reduced lipid peroxidation and increased the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov This suggests that part of its neuroprotective effect may be mediated through the mitigation of oxidative stress, a known contributor to neuronal damage in Alzheimer's. nih.gov
Additionally, some novel iodinated quinazolinones have been reported to act as direct antioxidants by scavenging reactive oxygen species and inhibiting radiation-induced oxidative stress. chimicatechnoacta.ru This dual action of targeting specific enzymes and modulating oxidative stress presents a promising therapeutic strategy.
The table below provides a summary of the antioxidant effects of a specific this compound analog.
| Compound | Model System | Observed Antioxidant Effects |
| TKM01 | Zebrafish Larvae (AlCl3-induced AD model) | - Reduced lipid peroxidation - Increased superoxide dismutase (SOD) levels - Increased catalase (CAT) levels |
Preclinical Evaluation and Translational Research of 6,7 Dimethoxyquinazolin 4 Amine Based Compounds
In Vitro Assay Development and High-Throughput Screening Applications
The initial stages of drug discovery for 6,7-Dimethoxyquinazolin-4-amine-based compounds heavily rely on robust in vitro assays and high-throughput screening (HTS) methodologies. HTS allows for the rapid assessment of large chemical libraries to identify initial "hit" compounds that modulate a specific biological target.
Quantitative HTS (qHTS) has proven particularly valuable, offering a titration-based approach that can efficiently determine the potency and efficacy of compounds. url.edu Unlike traditional single-concentration HTS, which can lead to a high rate of false negatives, qHTS provides a more accurate pharmacological profile for each compound in a library. url.edu For instance, a qHTS of cytochrome P450 1A2 revealed that a quinazoline (B50416) scaffold with 98 analogs displayed a wide potency range, highlighting the ability of this technique to discern structure-activity relationships (SAR) even among closely related compounds. url.edu
The development of novel synthesis techniques also complements HTS. For example, microdroplet-assisted reactions have been used for the high-speed synthesis of quinoxaline (B1680401) derivatives, a related nitrogen-containing heterocyclic compound, allowing for the rapid screening of optimized reaction conditions. nih.gov Such efficient synthetic methods are crucial for generating the diverse chemical libraries needed for HTS campaigns. These screening efforts aim to identify compounds with desired activities, such as the inhibition of specific enzymes like epidermal growth factor receptor tyrosine kinase (EGFR-TK) or poly(ADP-ribose)-polymerase (PARP), which are often implicated in cancer. mdpi.comnih.gov
Cell-Based Phenotypic Screening and Selectivity Determinations
Following initial identification through HTS, promising compounds undergo cell-based phenotypic screening to assess their effects in a more biologically relevant context. This involves testing the compounds on various human cancer cell lines to determine their anti-proliferative or cytotoxic activity.
Derivatives of this compound have demonstrated significant activity against a range of cancer cells. For example, the novel quinazoline derivative 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) showed potent cytotoxicity against human glioblastoma cell lines U373 and U87, inducing apoptotic cell death. youtube.com Similarly, other quinazolinone derivatives have been evaluated for their cytotoxic effects on colorectal cancer cell lines (LoVo and HCT-116), melanoma cell lines (SK-MEL-2), and CNS cancer cell lines (SNB-75). rjeid.comcancer.gov
A critical aspect of this stage is determining the selectivity of the compounds. An ideal therapeutic agent should be highly active against cancer cells while exhibiting minimal toxicity towards normal, healthy cells. In the case of WHI-P154, selectivity was demonstrated by its lack of cytotoxicity against EGF-R-negative leukemia cells, even at high concentrations. youtube.com Further enhancement of selectivity can be achieved by conjugating the quinazoline derivative to a targeting moiety, such as the epidermal growth factor (EGF), which directs the compound specifically to cancer cells overexpressing the EGF receptor. youtube.com
In Vivo Efficacy Studies in Animal Models of Disease
Compounds that show promise in cell-based assays are advanced to in vivo studies using animal models to evaluate their efficacy and translational potential.
Rodent Models (e.g., Cancer Xenografts, Hypertensive Rats, Ischemic Brain Injury)
Rodent models are the most commonly used systems for in vivo preclinical testing.
Cancer Xenografts: In oncology research, immunodeficient mice are often used to host human tumor xenografts. The in vivo administration of an EGF-conjugated derivative of 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline resulted in delayed tumor progression and improved tumor-free survival in a glioblastoma xenograft model in mice. youtube.com Another study on a novel quinolin-2-amine ROR1 inhibitor, derived from a quinazoline scaffold, demonstrated significant inhibition of tumor growth and metastasis in a mouse model of triple-negative breast cancer. animalab.eu
Hypertensive Rats: The antihypertensive effects of 6,7-dimethoxyquinazoline (B1622564) derivatives are frequently evaluated in spontaneously hypertensive rats (SHR). oaepublish.comspandidos-publications.com In these studies, various derivatives have shown the ability to effectively lower blood pressure. oaepublish.comjax.org For example, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were found to have potent and long-lasting hypotensive effects when administered to anesthetized normotensive rats. oaepublish.com Some of these compounds appeared to be even more efficacious than the standard drug prazosin (B1663645) at higher doses in conscious spontaneously hypertensive rats. oaepublish.com
Ischemic Brain Injury: The neuroprotective potential of quinazoline-based compounds has also been investigated in rodent models. In a rat model of systemic kainic acid injection, which mimics excitotoxicity-induced brain damage, a tricyclic compound derived from a quinazoline scaffold was able to prevent seizures and counteract ongoing brain damage. nih.gov Furthermore, in a transgenic mouse model for Huntington's disease, derivatives of this compound were shown to increase lifespan and reduce abnormal movements, highlighting their potential for treating neurodegenerative conditions. nih.gov The mechanisms underlying these neuroprotective effects often involve reducing oxidative stress, inflammation, and apoptosis.
Non-Rodent Models in Preclinical Development
While rodent models are invaluable, non-rodent models also play a role in preclinical development, offering unique advantages. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for drug screening and toxicity testing. oaepublish.comjax.org Its optical transparency allows for the direct visualization of developing organs and fluorescently labeled tissues, making it an exceptional platform for therapeutic research. oaepublish.com With approximately 70% of human genes having at least one zebrafish orthologue, it is a relevant model for studying human diseases. nih.govoaepublish.com
The small size, rapid development, and high fecundity of zebrafish make them suitable for medium-to-high-throughput screening of compounds for various effects, including toxicity, anti-angiogenesis, and apoptosis. url.edujax.org While specific studies on this compound derivatives in zebrafish were not prominent in the reviewed literature, the model's established use in screening for anticancer and cardiovascular drugs suggests its potential applicability for this class of compounds. Larger animals like dogs, swine, and non-human primates are used less frequently, primarily in later stages of preclinical testing for cardiovascular studies, due to their physiological similarity to humans, but their use is limited by cost and ethical considerations. animalab.eu
Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is crucial for its development as a therapeutic agent.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are essential to assess the drug-like properties of a compound. These can be conducted through in silico (computational) models or in vitro and in vivo experiments.
In silico ADME predictions are often performed in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles. These predictions can estimate properties like oral absorption, cell permeability, and whether a compound adheres to established guidelines for drug-likeness, such as Lipinski's rule of five. For example, ADME analysis of novel quinazoline-chromene hybrids identified compounds with excellent predicted oral absorption and permeability, making them promising candidates for further development. Similarly, ADME predictions for quinazolinone derivatives designed as dual STAT-3 and c-Src inhibitors showed that some compounds had a bioavailability score similar to the established kinase inhibitor staurosporine. cancer.gov
These computational studies help to weed out compounds that are likely to fail later in development due to poor pharmacokinetics, thereby saving time and resources. The ultimate goal is to identify compounds that can be effectively absorbed, distributed to the target tissue, metabolized at an appropriate rate, and excreted from the body without causing undue toxicity.
Dose-Response Relationships and Efficacy Biomarker Analysis
The preclinical assessment of this compound-based compounds involves a detailed examination of their dose-response relationships to establish their potency and efficacy across various biological systems. This analysis is crucial for determining the concentration range at which these compounds exert their therapeutic effects.
Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a key player in cancer development. nih.govnih.gov The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. For instance, one of the most potent compounds in a series, compound 12n , demonstrated an IC50 value of 0.030 ± 0.008 µM against c-Met kinase. nih.govnih.gov The anticancer activity of these derivatives was also evaluated against a panel of human cancer cell lines, revealing dose-dependent inhibition of cell proliferation. nih.govnih.gov
Another example is the novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) , which has shown significant cytotoxic effects against human glioblastoma cell lines U373 and U87, inducing apoptotic cell death at micromolar concentrations. nih.gov When conjugated with epidermal growth factor (EGF), the resulting EGF-P154 conjugate exhibited amplified and selective antiglioblastoma activity, killing glioblastoma cells at nanomolar concentrations with an IC50 of 813 ± 139 nM. nih.gov
In the context of cardiovascular research, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized and evaluated for their antihypertensive activity. nih.gov When administered orally to spontaneously hypertensive rats at a dose of 10 mg/kg, several propanediamine derivatives demonstrated significant antihypertensive effects. nih.gov The most promising compound, alfuzosin , was found to be a selective antagonist of peripheral alpha 1-postjunctional adrenoceptors. nih.gov
Efficacy biomarker analysis is integral to understanding the mechanism of action of these compounds and for their translational development. For the c-Met inhibitors, the primary efficacy biomarker is the inhibition of c-Met kinase activity itself. nih.govnih.gov Furthermore, downstream signaling pathways of c-Met, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, can be monitored to assess the biological impact of c-Met inhibition. nih.gov For compounds designed to overcome multidrug resistance, the inhibition of P-glycoprotein (P-gp) ATPase activity serves as a key biomarker of efficacy. researchgate.net
Toxicology Assessment and Safety Pharmacology
The toxicological evaluation of this compound-based compounds is a critical step in their preclinical development, aiming to identify potential adverse effects and establish a preliminary safety profile. This assessment encompasses both in vitro and in vivo studies.
In vitro cytotoxicity assays are fundamental for the initial screening of potential toxic effects of new chemical entities. For this compound-based compounds, these assays are typically performed on a variety of cell lines, including cancer cell lines and cell lines derived from specific organs.
Studies on 4-aminoquinoline (B48711) derivatives have demonstrated their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. nih.govnih.gov For example, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly effective against MDA-MB-468 cells. nih.gov The novel quinazoline derivative WHI-P154 exhibited significant cytotoxicity against human glioblastoma cell lines. nih.gov
The following interactive table summarizes the in vitro cytotoxicity of selected this compound-based compounds and related structures.
| Compound | Cell Line | Activity | IC50 Value | Citation |
| Compound 12n | A549, MCF-7, MKN-45 | Anticancer | Low micromolar | nih.govnih.gov |
| WHI-P154 | U373, U87 | Cytotoxic | Micromolar | nih.gov |
| EGF-P154 | Glioblastoma cells | Cytotoxic | 813 ± 139 nM | nih.gov |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Potent Cytotoxicity | Not specified | nih.gov |
| 4-aminoquinoline derivatives | MCF7, MDA-MB468 | Effective Cytotoxicity | Not specified | nih.govnih.gov |
Organ-specific toxicity profiling aims to identify potential target organs for toxicity. The liver is a major organ of concern for drug-induced toxicity due to its central role in metabolism. mdpi.com However, predicting specific organ toxicities using in vitro models can be challenging. Studies have shown that a majority of compounds, irrespective of their known in vivo organ toxicity, exhibit similar cytotoxic effects across different organ-specific cell lines, such as those derived from the liver (HepG2), heart (H9c2), and kidney (NRK-52E). nih.govresearchgate.net This suggests that general cytotoxicity is often observed, and specific organ toxicity may arise from factors not fully recapitulated in simple in vitro systems, such as compound accumulation in a particular tissue or complex metabolic pathways. nih.gov
In vivo toxicity studies in animal models are essential for evaluating the systemic effects of this compound-based compounds and for determining their safety margin.
Acute toxicity studies involve the administration of a single, high dose of the compound to animals, followed by a period of observation for signs of toxicity and mortality. For a novel 4-hydroxyquinazoline (B93491) derivative, an acute toxicity study in mice at a single intraperitoneal dose of 800 mg/kg did not show any significant reduction in body weight or noticeable changes in major organs like the heart, liver, spleen, lung, or kidney over a 14-day observation period. mdpi.com This indicates a favorable acute safety profile for this particular compound. mdpi.com
The in vivo administration of the EGF-P154 conjugate in a mouse model of glioblastoma demonstrated not only efficacy in delaying tumor progression but also an acceptable safety profile, with treated mice showing improved tumor-free survival. nih.gov
Advanced Research Techniques and Computational Methodologies in 6,7 Dimethoxyquinazolin 4 Amine Research
Molecular Modeling and Docking for Target Interaction Prediction
Molecular modeling and docking are indispensable computational tools for predicting the binding affinity and orientation of a ligand, such as a 6,7-dimethoxyquinazolin-4-amine derivative, within the active site of a biological target. This approach allows researchers to visualize and analyze potential interactions at an atomic level, guiding the rational design of more potent and selective inhibitors.
In the context of cancer research, derivatives of the 6,7-dimethoxyquinazoline (B1622564) scaffold have been extensively studied. For instance, molecular docking has been used to elucidate the binding modes of these compounds with various protein kinases. Studies on 6,7-dimethoxy-4-anilinoquinoline derivatives, which share the core quinazoline (B50416) structure, identified them as potent inhibitors of the c-Met tyrosine kinase. acs.org Docking simulations revealed that these compounds could fit into the ATP-binding site of c-Met, forming key interactions that explain their inhibitory activity. acs.org
Similarly, docking studies have been crucial in understanding how quinazoline derivatives interact with other cancer-related targets. For example, research on novel quinazolin-2-amine derivatives as inhibitors of the ROR1 pseudokinase, implicated in triple-negative breast cancer, utilized structure-based drug design to discover potent compounds. nih.gov In the field of neurodegenerative diseases, the related compound 4-Chloro-6,7-dimethoxyquinazoline (B18312) was analyzed for its potential as an anti-Alzheimer's drug. ijdrt.com Molecular docking studies simulated its binding orientation and affinity against four different acetylcholinesterase (AChE) proteins, with one complex showing a significant binding energy of -7.5 kcal/mol. ijdrt.com
Furthermore, in the effort to overcome multidrug resistance in cancer, derivatives of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline hybridized with a quinazoline moiety were investigated as P-glycoprotein (P-gp) inhibitors. mdpi.com In silico analyses, including molecular docking, indicated that these hybrid molecules form stable interactions with P-gp primarily through hydrophobic interactions and hydrogen bonds. mdpi.com
Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives
| Derivative Class | Target Protein | Key Findings |
| 6,7-dimethoxy-4-anilinoquinolines | c-Met Kinase | Compound 12n showed the most potent inhibitory activity (IC50 = 0.030 µM) and its binding mode in the ATP-binding site was revealed. acs.org |
| 4-Chloro-6,7-dimethoxyquinazoline | Acetylcholinesterase (AChE) | Demonstrated significant interaction with the 4EY7 protein, with a binding energy of -7.5 kcal/mol. ijdrt.com |
| Quinazoline-THIQ Hybrids | P-glycoprotein (P-gp) | Formed lasting interactions via hydrophobic contacts and hydrogen bonds, suggesting a mechanism for reversing multidrug resistance. mdpi.com |
| 2,4-diamino-6,7-dimethoxyquinoline | G9a Histone Methyltransferase | Docking studies helped to understand the key pharmacophoric features and identify a new potent and selective quinoline (B57606) inhibitory scaffold. nih.gov |
Molecular Dynamics Simulations for Ligand-Protein Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-protein complex. These simulations model the movement of atoms and molecules over time, offering critical information on the stability of the predicted binding pose, the flexibility of the protein, and any conformational changes that may occur upon ligand binding.
For quinazoline-based compounds, MD simulations have been instrumental in validating the interactions predicted by docking. In the study of P-gp inhibitors, MD simulations confirmed that the hybrid compound formed a long-lasting and stable interaction with the protein. mdpi.com Similarly, for the potential anti-Alzheimer's drug 4-Chloro-6,7-dimethoxyquinazoline, MD simulations were used to assess the stability of the protein-ligand complex with AChE, confirming the docking results. ijdrt.com
MD simulations are also a key component in the study of quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis treatment. glpbio.com These simulations helped to identify key residues (Ala238, Thr245, Thr247, Met253) important for improving the activity and stability of the inhibitors through hydrogen bonding and electrostatic interactions. glpbio.com For newly designed inhibitors, 10-nanosecond MD simulations revealed that enhanced hydrogen bonding interactions were pivotal for their improved predictive activity. glpbio.com
Table 2: Application of Molecular Dynamics Simulations in Quinazoline Research
| Compound/Derivative | Target Protein | Purpose of Simulation | Key Insight |
| Quinazoline-THIQ Hybrid | P-glycoprotein (P-gp) | Assess stability of interaction | Confirmed a long-lasting and stable complex. mdpi.com |
| 4-Chloro-6,7-dimethoxyquinazoline | Acetylcholinesterase (AChE) | Evaluate protein-ligand stability | Validated the stability of the docked complex. ijdrt.com |
| Quinazolinone Derivatives | Matrix Metalloproteinase-13 (MMP-13) | Identify key stabilizing residues | Revealed the importance of specific residues for inhibitor activity and stability. glpbio.com |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts. Cheminformatics encompasses the storage, retrieval, and analysis of chemical information and has been applied in the study of quinazoline derivatives.
A notable example is the development of QSAR models for a series of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives as α1-adrenoceptor antagonists. nih.gov These theoretical models were powerful in both interpreting and predicting binding affinities. The QSAR study highlighted the key features for receptor binding, which included an electrostatic interaction between the protonated amine and a nucleophilic site on the receptor, supplemented by short-range attractive and repulsive interactions. nih.gov The model also successfully predicted nanomolar binding affinity for a new compound. nih.gov
Cheminformatics tools are also employed to analyze molecular properties. For instance, in the investigation of 4-Chloro-6,7-dimethoxyquinazoline, topological studies of the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) were performed using the Multiwfn software to understand the electron distribution and reactivity of the molecule. ijdrt.com
Table 3: QSAR and Cheminformatics Applications
| Compound Series | Target/Activity | Methodology | Key Findings |
| 2,4-diamino-6,7-dimethoxyquinazolines | α1-adrenergic binding affinity | QSAR | Identified key electrostatic and steric features for receptor binding and successfully predicted the affinity of a new compound. nih.gov |
| 4-Chloro-6,7-dimethoxyquinazoline | Molecular Reactivity | Cheminformatics (ELF/LOL analysis) | Determined regions most susceptible to electrophilic and nucleophilic attacks, providing insights into chemical reactivity. ijdrt.com |
Omics Technologies (Genomics, Proteomics, Metabolomics) in Drug Discovery
Omics technologies, which provide a global assessment of genes (genomics), proteins (proteomics), and metabolites (metabolomics), are transforming drug discovery by enabling a systems-level understanding of disease and drug action. While specific omics studies focused solely on this compound are not widely documented, the application of these technologies to the broader class of quinazoline derivatives and in drug development in general highlights their immense potential.
Genomics and Transcriptomics can be used to identify patient populations most likely to respond to a quinazoline-based therapy by analyzing genetic mutations or gene expression profiles. For example, inhibitors of the epidermal growth factor receptor (EGFR), many of which are based on the quinazoline scaffold, are particularly effective in non-small-cell lung cancer patients with specific EGFR mutations. frontlinegenomics.com Genomic screening is now standard practice to guide the use of these drugs. Transcriptomics can further reveal the downstream effects of inhibiting a target with a quinazoline derivative, providing insights into its mechanism of action and potential off-target effects.
Proteomics allows for the identification of the direct protein targets of a compound and the characterization of changes in the proteome following treatment. Quantitative proteomics was used in the study of furan-functionalized quinazoline hybrids to understand their antibacterial mechanism. ijdrt.com This approach can uncover novel mechanisms of action or identify biomarkers of drug response or toxicity. For instance, kinase profiling, a proteomic technique, demonstrated that a novel quinazoline derivative was highly selective for EGFR over a panel of 365 other kinases, confirming its specificity. frontlinegenomics.com
Metabolomics , the study of small molecule metabolites, can reveal how a drug perturbs metabolic pathways. This is critical for understanding the efficacy and safety of a compound. For example, analyzing the metabolic profile of cells or organisms treated with a this compound derivative could identify metabolic vulnerabilities that the drug exploits or uncover unexpected metabolic liabilities.
The integration of these multi-omics datasets provides a comprehensive view of a drug's effect, from gene to protein to metabolic function, which is invaluable for identifying novel drug targets, validating mechanisms of action, and discovering predictive biomarkers for clinical development.
Emerging Research Directions and Future Prospects for 6,7 Dimethoxyquinazolin 4 Amine
Combination Therapies with Existing Pharmaceutical Agents
A significant trend in modern pharmacology is the use of combination therapies to achieve synergistic effects, reduce drug resistance, and lower toxicity. For derivatives of 6,7-dimethoxyquinazolin-4-amine, this approach holds considerable promise, particularly in oncology.
One major challenge in cancer treatment is multidrug resistance (MDR), often mediated by efflux pumps like the Breast Cancer Resistance Protein (BCRP). Some quinazoline-based compounds, such as gefitinib (B1684475), have been shown to inhibit BCRP. nih.gov This opens the possibility of combining a BCRP-inhibiting quinazoline (B50416) derivative with a conventional anticancer drug that is a substrate for this pump. Such a combination could increase the intracellular concentration and efficacy of the co-administered chemotherapeutic agent. nih.gov
Furthermore, the strategy of combining immunogenic cell death (ICD) inducers with immune-stimulating agents is gaining traction. While not directly involving this compound, studies combining platinum-based drugs like oxaliplatin (B1677828) with Toll-like receptor (TLR) agonists have demonstrated potent anti-tumor responses. researchgate.net This provides a strong rationale for future research into combining cytotoxic this compound derivatives with immunomodulators to convert immunologically "cold" tumors into "hot" tumors that are more responsive to the immune system. researchgate.net
Another avenue for combination therapy lies in targeting multiple signaling pathways simultaneously. For instance, in certain cancers, combining a 6,7-dimethoxyquinazoline-based EGFR inhibitor with inhibitors of other tyrosine kinases or downstream signaling molecules could prevent the development of resistance. mdpi.com
| Research Area | Rationale | Potential Combination | Desired Outcome |
| Overcoming Multidrug Resistance | Inhibition of efflux pumps like BCRP by quinazoline derivatives. nih.gov | This compound derivative (BCRP inhibitor) + Conventional Chemotherapy (e.g., Topotecan) | Increased intracellular concentration and efficacy of the chemotherapeutic agent. nih.gov |
| Immuno-oncology | Induction of immunogenic cell death combined with immune stimulation. researchgate.net | Cytotoxic this compound derivative + TLR7/8 Agonist | Enhanced anti-tumor immunity and eradication of primary and distal tumors. researchgate.net |
| Targeting Redundant Signaling Pathways | Preventing escape mechanisms and acquired resistance. mdpi.com | This compound derivative (e.g., EGFR inhibitor) + Other Kinase Inhibitors (e.g., MEK inhibitor) | More durable response and delayed onset of drug resistance. mdpi.com |
Development of Novel Drug Delivery Systems (e.g., Nanoparticles, Liposomes)
To improve the therapeutic index of this compound and its derivatives, researchers are exploring advanced drug delivery systems. These systems aim to enhance solubility, improve bioavailability, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy while minimizing systemic toxicity.
Nanoparticles and Polymer-Drug Conjugates: The formulation of quinazoline derivatives into nanoparticles is a promising strategy. A patent for nanoparticulate formulations of quinazoline derivatives suggests the potential for improved delivery characteristics. frontiersin.org These nanoparticles can be engineered to have specific sizes and surface properties that allow them to accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Polymer-drug conjugates represent another sophisticated approach. By attaching a quinazoline derivative to a polymer backbone, it is possible to create a macromolecular prodrug with altered pharmacokinetics, leading to a longer circulation half-life and sustained drug release. mdpi.com
Targeted Delivery through Conjugation: A compelling example of targeted delivery involves the conjugation of a cytotoxic 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline derivative to recombinant human epidermal growth factor (EGF). spandidos-publications.comnih.gov This conjugate was designed to target glioblastoma cells that overexpress the EGF receptor (EGFR). The study demonstrated that the EGF-conjugate was over 200-fold more potent and selective than the free drug, effectively killing glioblastoma cells at nanomolar concentrations. spandidos-publications.comnih.gov This approach highlights the potential of using targeting ligands to direct 6,7-dimethoxyquinazoline-based payloads to specific cancer cells.
Lipid-Based Delivery Systems: Lipid-based nanoparticles, including liposomes and solid lipid nanoparticles (SLNs), offer a versatile platform for delivering both hydrophobic and hydrophilic drugs. nih.govnih.gov These systems can protect the encapsulated drug from degradation, improve its solubility, and modify its release profile. nih.govsemanticscholar.org For this compound derivatives with poor water solubility, encapsulation in liposomes or SLNs could significantly enhance their clinical utility. nih.govmdpi.com Furthermore, the surface of these lipid-based carriers can be modified with targeting moieties to achieve site-specific delivery. semanticscholar.org
| Delivery System | Mechanism | Potential Advantage for this compound Derivatives |
| Nanoparticles | Passive targeting via EPR effect; controlled release. frontiersin.orgnih.gov | Increased tumor accumulation, improved solubility, and sustained release. |
| Polymer-Drug Conjugates | Creates a macromolecular prodrug with altered pharmacokinetics. mdpi.com | Longer plasma half-life and potentially reduced toxicity. |
| Targeted Conjugates (e.g., EGF) | Active targeting via receptor-ligand interaction. spandidos-publications.comnih.gov | Enhanced selectivity and potency against specific cell types (e.g., cancer cells overexpressing EGFR). spandidos-publications.comnih.gov |
| Liposomes/Solid Lipid Nanoparticles | Encapsulation of drug in a lipid bilayer or solid lipid core. nih.govnih.gov | Improved solubility for hydrophobic derivatives, protection from degradation, and potential for targeted delivery. nih.govsemanticscholar.org |
Repurposing and Exploration of New Therapeutic Indications
Drug repurposing, or finding new uses for existing drugs, is a cost-effective strategy for drug development. The diverse biological activities of quinazoline derivatives make them excellent candidates for repurposing. frontiersin.orgmdpi.com
From Antihypertensives to Anticancer Agents: Some of the earliest therapeutic applications of 6,7-dimethoxyquinazoline (B1622564) derivatives were as α1-adrenoceptor antagonists for the treatment of hypertension. frontiersin.org Intriguingly, subsequent research has shown that these same compounds, such as doxazosin (B1670899) and terazosin, can induce apoptosis in cancer cells, including those of the bladder and prostate. frontiersin.org This has spurred interest in repurposing these well-established cardiovascular drugs for oncological applications.
From Cancer to Neurodegenerative Diseases: A particularly exciting area of repurposing involves the use of quinazoline-based EGFR inhibitors, originally developed for cancer, in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov Overactivation of EGFR signaling has been implicated in neuroinflammation and the pathological processes of Alzheimer's. nih.govnih.gov Studies have shown that EGFR inhibitors can reduce neuroinflammation, ameliorate amyloid-beta toxicity, and protect against neuronal damage in preclinical models. nih.govnih.gov Given that some newer generation EGFR inhibitors have better blood-brain barrier permeability, there is a significant opportunity to explore their potential in treating central nervous system disorders. nih.gov The FDA-approved EGFR/HER2 inhibitor varlitinib, for instance, has been shown to reduce neuroinflammatory responses in mouse models. nih.gov
Exploration of Other Indications: The quinazoline scaffold has been associated with a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral activities. mdpi.commdpi.com This versatility suggests that derivatives of this compound could be explored for a multitude of other diseases. For example, their anti-inflammatory properties could be harnessed for treating chronic inflammatory conditions, while their antimicrobial potential warrants investigation in an era of growing antibiotic resistance. mdpi.commdpi.com
Challenges and Opportunities in Clinical Translation and Development
Despite the promising preclinical data for many quinazoline derivatives, the path to clinical application is fraught with challenges. However, overcoming these hurdles presents significant opportunities for developing novel and effective therapies.
Challenges:
Acquired Resistance: As with many targeted therapies, particularly tyrosine kinase inhibitors (TKIs), cancer cells can develop resistance over time through secondary mutations in the target protein or activation of alternative signaling pathways. nih.govnih.gov
Toxicity and Side Effects: While targeted therapies are generally better tolerated than conventional chemotherapy, they are not without side effects. Long-term use of TKIs can be associated with cardiovascular events, fatigue, and skin toxicities, which can impact quality of life and treatment adherence. nih.govyoutube.com
Pharmacokinetics and Bioavailability: Poor water solubility and suboptimal pharmacokinetic profiles can hinder the development of promising compounds. pnrjournal.com For derivatives intended for CNS diseases, poor blood-brain barrier penetration is a major obstacle. nih.gov
Complexity of Novel Formulations: While advanced delivery systems like nanoparticles offer great potential, their clinical translation is complex. Issues related to manufacturing scalability, batch-to-batch consistency, and long-term stability must be addressed. nih.gov
Opportunities:
Rational Drug Design: A deeper understanding of the three-dimensional structure of target proteins allows for the rational design of next-generation inhibitors that can overcome resistance mutations or exhibit greater selectivity, thereby reducing off-target effects.
Biomarker Development: The identification of predictive biomarkers can help select patient populations most likely to respond to a specific quinazoline-based therapy. This personalized medicine approach can improve the success rate of clinical trials.
Multi-Targeted Ligands: Designing single molecules that can modulate multiple targets offers an innovative approach to treating complex multifactorial diseases like cancer and hypertension. nih.govrsc.org
Improved Formulations: Continued innovation in drug delivery technology, such as the development of stimuli-responsive nanoparticles that release their payload only in the target microenvironment, can significantly enhance the therapeutic window of this compound derivatives. nih.gov
The future of this compound and its analogs in medicine is bright, with ongoing research poised to unlock their full therapeutic potential through innovative strategies in combination therapy, drug delivery, and repurposing.
Q & A
Q. What are the standard protocols for synthesizing 6,7-dimethoxyquinazolin-4-amine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically starts with 2-chloro-6,7-dimethoxyquinazolin-4-amine as a precursor. Substitution reactions with aryl amines (e.g., 3-bromoaniline, 3-chlorophenylamine) in refluxing isopropanol or water yield target derivatives. For example, refluxing with piperazine produces intermediates like 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine (68% yield) . Solvent choice and reaction time are critical: aqueous conditions favor nucleophilic substitution, while aprotic solvents may require catalysts like EDCl/HOBT for amide bond formation .
Q. Which assays are recommended for evaluating EGFR inhibition activity of this compound analogs?
- Methodological Answer : Use in vitro kinase assays (e.g., ADP-Glo™) to measure IC50 values against EGFR. For cellular activity, quantify inhibition of EGFR autophosphorylation via Western blot (e.g., in A431 or U87MG cells) . Selectivity profiling against HER2, PDGFR, and InsR is essential to confirm specificity, as seen with AG-1478 (EGFR IC50 = 3 nM vs. >100 µM for HER2) .
Q. How do solubility and stability properties of this compound derivatives impact experimental design?
- Methodological Answer : Solubility in DMSO (4–25 mg/mL) or ethanol (≤13 mg/mL) determines stock concentration for cell-based assays. For in vivo studies, formulations with cyclodextrins or surfactants may enhance bioavailability. Stability testing at -20°C (≥6 months) or -80°C (for non-DMSO solvents) prevents degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50 values for EGFR inhibition across different cell lines?
- Methodological Answer : Variability arises from EGFR mutation status (e.g., wild-type vs. ΔEGFR in U87MG glioblastoma) and cellular context (e.g., A431 vs. NSCLC). Normalize data using EGFR phosphorylation levels and validate with isogenic cell lines. AG-1478 shows IC50 = 8.7 µM in U87MG vs. 3 nM in kinase assays due to differential membrane permeability .
Q. What strategies optimize selectivity of this compound analogs for EGFR over structurally related kinases?
- Methodological Answer : Modify the 4-anilino group and quinazoline substituents. Halogenation at the 3-position of the aniline ring (e.g., AG-1478 (Cl) vs. PD153035 (Br)) fine-tunes steric and electronic interactions with EGFR’s ATP-binding pocket. Computational docking (e.g., Glide SP) predicts binding affinities, while toxicity profiling (e.g., mitochondrial stress assays) identifies off-target effects .
Q. How do structural modifications of the quinazoline core influence antitumor efficacy and toxicity in preclinical models?
- Methodological Answer : Introducing 2,3-dihydrobenzodioxine moieties (e.g., cyclodoxazosin) enhances antiproliferative activity in prostate cancer models by stabilizing hydrophobic interactions with EGFR. However, substituents like ethynyl groups (e.g., compound 1) may increase toxicity via mitochondrial dysfunction . Use toxicology profiling platforms (e.g., Tox21) to prioritize analogs with therapeutic indices >10 .
Q. What mechanistic insights explain the synergistic effects of this compound derivatives with cytotoxic drugs?
Q. How can researchers validate impurities or metabolites of this compound derivatives during synthesis?
- Methodological Answer : Use LC-MS and NMR to identify byproducts like 2,2'-(piperazine-1,4-diyl)bis(this compound) (Impurity H) . Synthesize impurities (e.g., via Scheme 1 in ) and compare retention times/spiking experiments for quantification.
Data Contradiction Analysis
Q. Why do some studies report AG-1478 as ineffective in certain EGFR-overexpressing cancers despite high kinase inhibition?
Q. How should conflicting cytotoxicity data for halogenated analogs (e.g., DW-8 vs. compound 21) be interpreted?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
